

Nonanoic Acid-d4: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Nonanoic acid-d4	
Cat. No.:	B12403759	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nonanoic acid-d4, a deuterated form of nonanoic acid, serves as a valuable tool in various scientific and research applications. This stable isotope-labeled compound is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses and as a tracer for metabolic studies. Its properties, nearly identical to its non-deuterated counterpart but with a distinct mass, allow for precise quantification and tracking in complex biological matrices.

Core Properties and Chemical Data

Nonanoic acid-d4, also known as pelargonic acid-d4, is a saturated fatty acid with four deuterium atoms incorporated into its structure. This isotopic labeling provides a mass shift that is readily detectable by mass spectrometry, distinguishing it from the endogenous, unlabeled nonanoic acid.



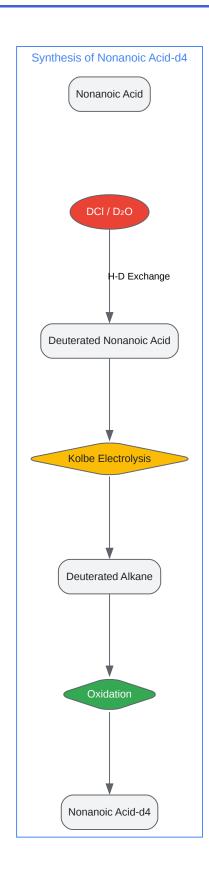
Property	Value	Reference
Chemical Name	Nonanoic acid-d4	[1]
Synonyms	Pelargonic acid-d4	[2]
CAS Number	1219795-27-3	[1]
Molecular Formula	C9H14D4O2	[1]
Molecular Weight	162.26 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]
Purity	≥98%	[1]
Isotopic Enrichment	≥99%	[1]
Storage Conditions	-20°C, protect from light, stored under nitrogen	[1]

Synthesis of Nonanoic Acid-d4

While specific, detailed commercial synthesis protocols are proprietary, a common method for the deuteration of fatty acids involves a hydrogen-deuterium exchange reaction. A plausible synthetic route for **Nonanoic acid-d4** is outlined below, based on established chemical principles for deuteration.

A potential synthesis pathway involves the hydrogen-deuterium exchange of nonanoic acid using deuterated acid in heavy water (D₂O). This process is followed by Kolbe electrolysis of the deuterated nonanoic acid to produce the desired deuterated alkane, which can then be oxidized to yield **Nonanoic acid-d4**.[1]





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A plausible synthetic route for Nonanoic acid-d4.



Applications in Research and Drug Development

The primary applications of **Nonanoic acid-d4** stem from its utility as an internal standard and a metabolic tracer.

Internal Standard for Quantitative Analysis

In quantitative mass spectrometry (GC-MS and LC-MS), an internal standard is crucial for accurate and precise measurements. It is added at a known concentration to samples and calibration standards to correct for variations in sample preparation, injection volume, and instrument response.[3] **Nonanoic acid-d4** is an ideal internal standard for the quantification of endogenous nonanoic acid due to its similar chemical and physical properties, ensuring it behaves similarly to the analyte during the analytical process.[2]

This protocol outlines a general procedure for the quantification of nonanoic acid in human plasma using **Nonanoic acid-d4** as an internal standard.

- 1. Sample Preparation:
- To 100 μL of plasma, add a known amount of Nonanoic acid-d4 (e.g., 10 μL of a 10 μg/mL solution in methanol).
- Add 1 mL of a mixture of isopropanol and hexane (3:2, v/v) to precipitate proteins and extract lipids.
- Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes.
- Transfer the supernatant to a new tube.
- 2. Derivatization:
- Evaporate the solvent under a stream of nitrogen.
- To the dried extract, add 50 μ L of N,O-Bis(trimethylsilyI)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Heat at 60°C for 30 minutes to form trimethylsilyl (TMS) esters of the fatty acids.



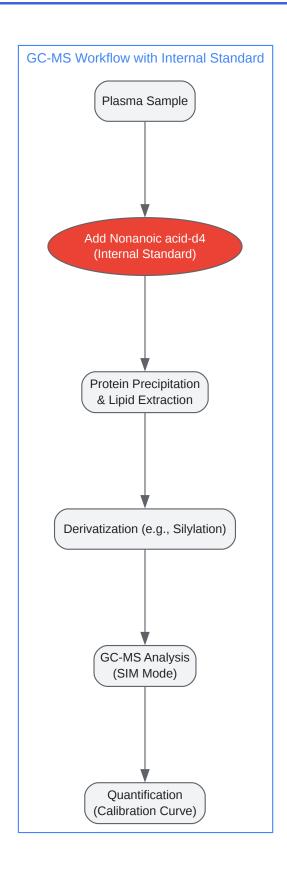
3. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:
 - Column: DB-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.
 - Injector Temperature: 250°C.
 - Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS) Conditions:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - Ions to Monitor:
 - Nonanoic acid-TMS ester (unlabeled): m/z corresponding to a characteristic fragment.
 - Nonanoic acid-d4-TMS ester (labeled): m/z corresponding to the same fragment plus 4
 Da.

4. Quantification:

- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak
 area of the internal standard against the concentration of the analyte.
- Determine the concentration of nonanoic acid in the plasma samples from the calibration curve.





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Workflow for using **Nonanoic acid-d4** as an internal standard.



Metabolic Tracer in Biological Systems

Stable isotope tracers are invaluable for studying the dynamics of metabolic pathways in vivo and in vitro.[4] **Nonanoic acid-d4** can be introduced into a biological system to trace the metabolic fate of nonanoic acid. By tracking the incorporation of the deuterium label into various downstream metabolites, researchers can elucidate metabolic fluxes and pathway activities.[5]

Nonanoic acid is a medium-chain fatty acid that can be metabolized through two primary pathways: ω -oxidation and subsequent β -oxidation.[6]

- ω-Oxidation: This pathway, occurring primarily in the endoplasmic reticulum of the liver and kidneys, hydroxylates the terminal methyl group of the fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid.[6]
- β-Oxidation: The resulting dicarboxylic acid can then undergo β-oxidation in peroxisomes and mitochondria to yield shorter-chain dicarboxylic acids and acetyl-CoA.[6]

A general workflow for a metabolic tracing study using **Nonanoic acid-d4** in a cell culture model is presented below.

- 1. Cell Culture and Labeling:
- Culture cells of interest to a desired confluency.
- Replace the normal culture medium with a medium containing a known concentration of Nonanoic acid-d4.
- Incubate the cells for various time points to allow for the uptake and metabolism of the labeled fatty acid.
- 2. Metabolite Extraction:
- At each time point, harvest the cells and quench metabolism rapidly (e.g., by washing with ice-cold saline and adding cold methanol).
- Extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).



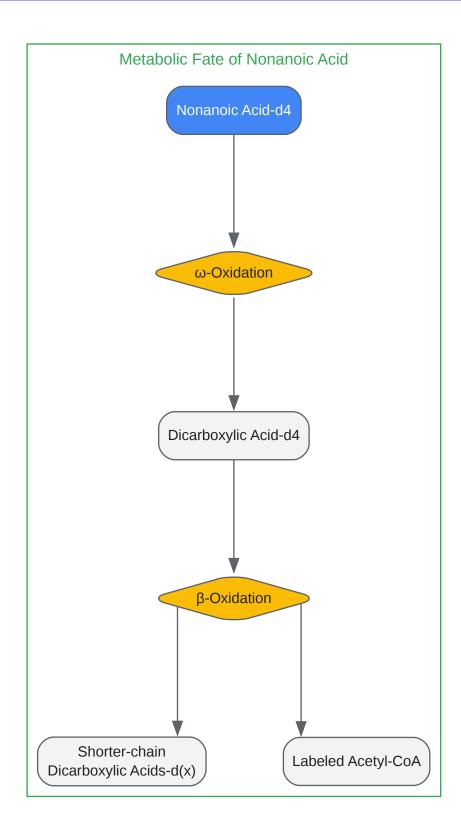




3. Sample Analysis:

- Analyze the metabolite extracts using high-resolution mass spectrometry (e.g., LC-MS/MS or GC-MS) to identify and quantify deuterated metabolites.
- 4. Data Analysis:
- Determine the isotopic enrichment in downstream metabolites.
- Use metabolic flux analysis software to model the flow of the deuterium label through the metabolic network and calculate flux rates.





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Metabolic pathway of Nonanoic acid-d4.



Conclusion

Nonanoic acid-d4 is a powerful and versatile tool for researchers in the fields of metabolomics, drug development, and biomedical research. Its use as an internal standard ensures the accuracy and reliability of quantitative analyses, while its application as a metabolic tracer provides valuable insights into the complex dynamics of fatty acid metabolism. The detailed protocols and workflows presented in this guide offer a starting point for the successful implementation of **Nonanoic acid-d4** in various research settings.

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